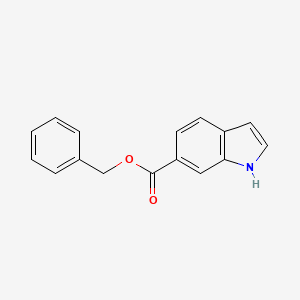

benzyl 1H-indole-6-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl 1H-indole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16(19-11-12-4-2-1-3-5-12)14-7-6-13-8-9-17-15(13)10-14/h1-10,17H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZPVAGIGKHOSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)C=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl 1h Indole 6 Carboxylate and Analogous Indole Carboxylates

Classical and Evolving Indole (B1671886) Synthesis Strategies

The construction of the indole nucleus is a cornerstone of heterocyclic chemistry, with several classical methods remaining relevant today, alongside modern advancements that offer greater efficiency and versatility.

Fischer Indole Synthesis and its Modern Advancements

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a venerable and widely used method for constructing the indole ring. wikipedia.orgtestbook.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgalfa-chemistry.com The versatility of this method allows for the synthesis of a wide array of 2- and 3-substituted indoles. alfa-chemistry.com

The mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A key wikipedia.orgwikipedia.org-sigmatropic rearrangement follows, leading to a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.org Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the indole ring. wikipedia.org

A variety of acid catalysts can be employed, including Brønsted acids like hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, as well as Lewis acids such as zinc chloride, boron trifluoride, and aluminum chloride. wikipedia.orgtestbook.com

Modern Advancements:

Recent years have seen significant advancements in the Fischer indole synthesis, aimed at improving reaction conditions and expanding its scope.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate the Fischer indole synthesis, often leading to significantly reduced reaction times and improved yields. mdpi.comnih.govresearchgate.netnih.gov For instance, the synthesis of 1,2,3,4-tetrahydrocarbazole (B147488) from phenylhydrazine and cyclohexanone (B45756) was achieved in 91% yield in just 3 minutes under microwave irradiation with p-toluenesulfonic acid as the catalyst. researchgate.net This technique has been successfully applied to the synthesis of various indole derivatives, including those with medicinal relevance. nih.gov

Solid-Phase Synthesis: The adaptation of the Fischer indole synthesis to solid-phase methodologies has enabled the construction of indole libraries for pharmacological screening. nih.govacs.orgacs.org This approach often utilizes a "traceless" linker, which is cleaved under specific conditions to release the final indole product. nih.govacs.org

Catalytic Versions: Efforts to develop catalytic and enantioselective versions of the Fischer indole synthesis are ongoing. Mukherjee and Jindal have developed a catalytic version using a chiral phosphoric acid catalyst to achieve enantioselective synthesis of cyclopentane[b]indoles. chemistryviews.org This method relies on a dynamic kinetic resolution of a chiral hydrazone intermediate. chemistryviews.org

Palladium-Catalyzed Modifications: Buchwald and coworkers have developed a palladium-catalyzed method for the cross-coupling of aryl bromides and hydrazones, providing an alternative entry into the Fischer indole synthesis. wikipedia.org This supports the intermediacy of hydrazones in the classical pathway and expands the range of accessible starting materials. wikipedia.orgrsc.org

| Condition | Classical Method | Modern Advancements |

|---|---|---|

| Catalyst | Brønsted acids (HCl, H₂SO₄), Lewis acids (ZnCl₂, BF₃) wikipedia.orgtestbook.com | Chiral phosphoric acids, Palladium catalysts, p-Toluenesulfonic acid wikipedia.orgresearchgate.netchemistryviews.org |

| Reaction Time | Several hours testbook.com | Minutes (Microwave-assisted) researchgate.net |

| Key Features | Well-established, versatile for 2,3-disubstituted indoles alfa-chemistry.com | Faster reaction rates, improved yields, enantioselectivity, solid-phase applications mdpi.comnih.govchemistryviews.org |

Reissert Indole Synthesis and Derivatives

The Reissert indole synthesis provides a pathway to indoles and substituted indoles starting from ortho-nitrotoluene and diethyl oxalate. wikipedia.org The initial step involves the condensation of these two reactants in the presence of a base, such as potassium ethoxide, to yield ethyl o-nitrophenylpyruvate. wikipedia.org This intermediate then undergoes reductive cyclization, typically using zinc in acetic acid, to form indole-2-carboxylic acid. wikipedia.org If desired, this product can be decarboxylated by heating to give the parent indole. wikipedia.org

A key aspect of this synthesis is the enhanced acidity of the benzylic methyl hydrogens in the o-nitrotoluene, which facilitates the initial condensation. researchgate.net The reduction of the nitro group to an amino group is a critical step that precedes the intramolecular cyclization. researchgate.net

While the classical Reissert synthesis is effective, modifications have been developed. For instance, an intramolecular version of the reaction has been reported where a furan (B31954) ring-opening provides the necessary carbonyl for cyclization. wikipedia.org

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis has become a popular and efficient alternative to the Fischer synthesis, particularly because many of the required ortho-nitrotoluene starting materials are commercially available or readily synthesized. wikipedia.org This method is known for proceeding in high yields under mild conditions. wikipedia.org

The synthesis begins with the formation of an enamine from an o-nitrotoluene. wikipedia.org This is typically achieved by reacting the o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) and often with the addition of a secondary amine like pyrrolidine (B122466) to form a more reactive reagent. wikipedia.org The resulting enamine, a type of push-pull olefin, is often intensely colored. wikipedia.org

The second step is a reductive cyclization of the enamine to form the indole ring. wikipedia.org A variety of reducing agents can be used for this transformation, including Raney nickel with hydrazine (B178648), palladium on carbon with hydrogen, stannous chloride, sodium hydrosulfite, or iron in acetic acid. wikipedia.org The use of a ferric chloride, activated carbon, and hydrazine system has also been reported as a convenient modification. osi.lv

This method is advantageous for preparing indoles with various substituents on the benzene (B151609) ring and for synthesizing indoles that are unsubstituted at the 2- and 3-positions. clockss.org Microwave acceleration has also been successfully applied to the Leimgruber-Batcho synthesis, allowing for the preparation of a variety of heteroaromatic enamine intermediates in good yield and high purity. rsc.org

Baeyer-Jackson Method and Reductive Cyclization Approaches

The Baeyer-Jackson indole synthesis involves the reductive cyclization of o-nitrobenzyl carbonyl compounds. researchgate.net A related approach, the Baeyer-Emmerling synthesis, uses the reduction of o-nitrocinnamic acid with iron powder to form the indole ring. wikipedia.org In this latter method, the nitro group is first reduced to a nitroso group, which then condenses with the alkene chain, followed by decarboxylation. wikipedia.org

More broadly, reductive cyclization is a powerful strategy for indole synthesis. nih.gov This can involve the cyclization of o-nitrostyrenes or β-nitrostyrenes. mdpi.comnih.gov For example, palladium-catalyzed reductive cyclization of β-nitrostyrenes using phenyl formate (B1220265) as a carbon monoxide surrogate has been reported for the synthesis of indoles. mdpi.com

Targeted Synthesis of Benzyl (B1604629) 1H-indole-6-carboxylate and its Core Structure

The synthesis of the specific compound, benzyl 1H-indole-6-carboxylate, involves the formation of the indole-6-carboxylate core followed by the introduction of the benzyl ester group.

Esterification Reactions for Carboxylate Formation

The formation of the benzyl ester of indole-6-carboxylic acid is a crucial step in the synthesis of the target molecule. Standard esterification methods can be employed.

One common method for preparing benzyl esters is the reaction of a carboxylic acid with benzyl chloride in the presence of a base. google.com Another approach involves the use of 2-benzyloxypyridine and methyl triflate. beilstein-journals.org In this procedure, the N-methylation of 2-benzyloxypyridine in situ generates an active benzyl transfer reagent. beilstein-journals.org This method has been shown to be effective for the benzylation of carboxylic acids to form benzyl esters in high yield. beilstein-journals.org For instance, the reaction of Mosher's acid with 2-benzyloxypyridine and methyl triflate in the presence of triethylamine (B128534) furnished the corresponding benzyl ester in 98% yield. beilstein-journals.org

Direct synthesis of benzyl esters from carboxylic acids and alkylarenes (which serve as the source of the benzyl group) has also been achieved using palladium nanoparticle catalysts, offering an atom- and step-efficient route. researchgate.netacs.org

| Reagents | Key Features | Reference |

|---|---|---|

| Carboxylic acid, Benzyl chloride, Base | Classical and straightforward method. | google.com |

| Carboxylic acid, 2-Benzyloxypyridine, Methyl triflate, Triethylamine | High yield, in situ generation of the active benzylating agent. | beilstein-journals.org |

| Carboxylic acid, Alkylarene, Pd Nanoparticle Catalyst | Atom- and step-efficient, avoids the use of benzyl halides. | researchgate.netacs.org |

Hydrolysis of Ester Precursors to the Carboxylic Acid

A common and fundamental step in the synthesis of indole carboxylates is the hydrolysis of a corresponding ester precursor. This transformation is typically achieved under basic conditions, converting the ester into a carboxylate salt, which is then protonated to yield the final carboxylic acid.

For instance, N-alkylated indole-2-carboxylic acids can be obtained in high yields by the hydrolysis of their respective ethyl esters. nih.gov This process can be performed directly in the same reaction vessel following N-alkylation by increasing the concentration of aqueous potassium hydroxide (B78521) (KOH) and heating the mixture. nih.gov The use of aqueous KOH in acetone (B3395972) is an effective method for hydrolyzing N-alkylated ethyl indol-2-carboxylates to their corresponding acids. nih.gov

Another example involves the synthesis of indole-3-carboxylic acid. After initial reaction steps, the precursor is stirred vigorously in a 20% sodium hydroxide (NaOH) solution. rsisinternational.org Subsequent neutralization of the solution with concentrated hydrochloric acid (HCl) causes the indole-3-carboxylic acid to precipitate, allowing for its isolation. rsisinternational.org

| Ester Precursor | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Ethyl 1-alkyl-1H-indole-2-carboxylate | aq. KOH, Acetone | Reflux, 1 hour | 1-Alkyl-1H-indole-2-carboxylic acid | nih.gov |

| Indole-3-carbaldehyde precursor | 20% NaOH, then conc. HCl | Stirring, 24 hours at room temp. | Indole-3-carboxylic acid | rsisinternational.org |

Introduction of the Benzyl Moiety at the Indole Nitrogen

The N-benzylation of the indole ring is a critical modification in the synthesis of many targeted compounds. This can be accomplished through various methods, each with its own advantages regarding reaction conditions, substrate scope, and regioselectivity.

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds on aromatic rings. mdpi.commdpi.com In the context of indoles, this reaction typically requires a Lewis acid catalyst and an alkylating agent. nih.gov However, the reaction with indole is highly regioselective, with a strong preference for alkylation at the electron-rich C3 position of the pyrrole (B145914) ring rather than the nitrogen atom. nih.govacs.org While Friedel-Crafts-type reactions are powerful for C3-alkylation of indoles with electrophiles like p-quinols or trichloroacetimidates, they are not the standard method for achieving N-benzylation. nih.govacs.org The inherent nucleophilicity of the indole nitrogen can be exploited for N-alkylation, but this is generally achieved through other synthetic routes that specifically target the N-H bond.

Transition-metal catalysis offers sophisticated and regioselective methods for forming C-N bonds, providing a powerful alternative for the N-benzylation of indoles. Various metals, including palladium, nickel, and copper, have been employed to catalyze the coupling of indoles with aryl or alkyl partners. nih.gov

Ruthenium pincer complexes have been shown to catalyze the transformation of indoles with alcohols, where reaction conditions can be modified to favor either C3-alkylation or N-alkylation. researchgate.net For example, Rueping and coworkers demonstrated a solvent-switched regioselective N- and C3-benzylation of indoles, highlighting the control that can be exerted in these catalytic systems. researchgate.net Copper-catalyzed N-arylation of indole-2-carboxylic acids with aryl halides is another efficient method that proceeds via decarboxylation to yield N-aryl indoles. organic-chemistry.org Similarly, palladium-catalyzed systems, often used for C-H functionalization, can also be adapted for N-arylation, a process analogous to N-benzylation. nih.gov

Direct alkylation of the indole nitrogen with benzyl halides is one of the most straightforward and widely used methods for N-benzylation. orgsyn.org This reaction typically proceeds via an S\N2 mechanism, where the indole nitrogen acts as a nucleophile. The reaction requires a base to deprotonate the N-H bond, thereby increasing its nucleophilicity.

Commonly used bases include potassium hydroxide (KOH) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). nih.govorgsyn.orgrsc.org For example, the reaction of ethyl indol-2-carboxylate with benzyl bromide in the presence of aqueous KOH in acetone affords the N-benzylated product, ethyl 1-benzyl-1H-indole-2-carboxylate, in excellent yield. nih.gov A detailed procedure for the synthesis of 1-benzylindole involves treating indole with KOH in DMSO, followed by the addition of benzyl bromide, yielding the product in 85-89% yield after purification. orgsyn.org

| Indole Substrate | Alkylating Agent | Base/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Indole | Benzyl bromide | KOH / DMSO | Room Temp, 45 min | 85-89% | orgsyn.org |

| Ethyl indol-2-carboxylate | Benzyl bromide | aq. KOH / Acetone | 20 °C, 2 hours | Excellent | nih.gov |

| Indole (formed in situ) | Benzyl bromide | NaH / DMF | 80 °C, 30 min | 91% | rsc.org |

Advanced Synthetic Approaches and Techniques

Modern organic synthesis has seen the development of advanced techniques that allow for highly selective and efficient functionalization of heterocyclic compounds like indole. These methods often rely on catalysis to achieve transformations that are difficult or impossible using classical approaches.

Palladium catalysis has become an indispensable tool for the functionalization of indoles. rsc.org These methods include cross-coupling reactions and direct C-H bond activation, which enable the introduction of various substituents onto the indole scaffold with high precision. rsc.orgmdpi.com

While N-alkylation is important, much research has focused on the palladium-catalyzed functionalization of the carbon framework. A notable example is the C3-benzylation of indoles. acs.org Research has shown that ligands with large bite angles, such as DPEphos, are particularly effective for the palladium-catalyzed C3-benzylation of indoles using benzyl methyl carbonate as the benzylating agent. acs.org This reaction is completely C3-selective, with no N-benzyl product observed. acs.org

Another advanced approach involves the palladium-catalyzed C-H activation of indole-carboxylic acids for reaction with benzyl alcohols in water. mdpi.com This domino protocol involves C3-H bond activation and benzylation. mdpi.com For example, the reaction of indole-5-carboxylic acid with benzyl alcohol in the presence of Pd(OAc)2 and a water-soluble phosphine (B1218219) ligand (TPPMS) at 60 °C afforded the C3-benzylated bis(indolyl) product in 91% yield, demonstrating high selectivity for the C3 position. mdpi.com These methods showcase the power of palladium catalysis to directly functionalize the indole core, even in the presence of sensitive functional groups like carboxylic acids. mdpi.com

| Benzyl Alcohol Derivative | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzyl alcohol | Pd(OAc)₂, TPPMS | H₂O, 60 °C, 16 h | Bis(indolyl)methane derivative | 91% | mdpi.com |

| 4-Methylbenzyl alcohol | Pd(OAc)₂, TPPMS | H₂O, 60 °C, 16 h | Bis(indolyl)methane derivative | 83% | mdpi.com |

| 4-Ethylbenzyl alcohol | Pd(OAc)₂, TPPMS | H₂O, 60 °C, 16 h | Bis(indolyl)methane derivative | 92% | mdpi.com |

| 4-Methoxybenzyl alcohol | Pd(OAc)₂, TPPMS | H₂O, 60 °C, 16 h | Bis(indolyl)methane derivative | 54% | mdpi.com |

| 4-Chlorobenzyl alcohol | Pd(OAc)₂, TPPMS | H₂O, 80 °C, 16 h | Bis(indolyl)methane derivative | 67% | mdpi.com |

Gold(III)-Catalyzed Methodologies

Gold catalysis has gained prominence in organic synthesis due to the unique reactivity of gold catalysts, which often allows for reactions to proceed under mild conditions. unimi.itorganic-chemistry.org In the context of indole synthesis, gold(III) catalysts, such as NaAuCl₄·2H₂O, have proven highly effective. organic-chemistry.org

A key application is the gold(III)-catalyzed annulation of 2-alkynylanilines, which provides a mild and efficient route to various indole derivatives. organic-chemistry.org This method avoids the harsh conditions, strong bases, or protecting groups often required in other synthetic approaches. organic-chemistry.org Furthermore, gold(III) has been instrumental in developing decarboxylative coupling reactions. The decarboxylative C3-benzylation of indole-3-carboxylic acids with benzylic alcohols is a prime example. acs.orgnih.gov This cascade reaction proceeds in water without the need for a base or other additives, affording the desired 3-benzylindoles in moderate to excellent yields (50-93%). acs.orgnih.govacs.org Mechanistic studies suggest the reaction pathway involves an initial formation of a gold(III) carboxylate, followed by electrophilic auration at the C3 position, and subsequent rearomatization with the release of CO₂ to form an arylgold complex. acs.org

Microflow Synthesis for Enhanced Efficiency and Yield

Continuous flow chemistry, utilizing microreactors, is transforming modern organic synthesis by offering significant advantages over traditional batch processing. researchgate.netnih.gov These advantages include superior heat and mass transfer, precise control over reaction parameters, enhanced safety, and the potential for straightforward scaling-up. researchgate.net For the synthesis of indoles, microflow systems have been shown to improve yields and dramatically reduce reaction times. mdpi.com

For example, the Hemetsberger–Knittel synthesis of indole-2-carboxylates was compared across batch, microwave, and flow conditions. mdpi.com While microwave irradiation offered a significant improvement over batch processing (10 minutes vs. 2 hours), the flow system achieved similar yields with a reaction time of only about one minute. mdpi.com Different approaches to indole synthesis have been adapted to microreactor systems, with throughputs varying based on the specific chemistry. researchgate.net Heterogeneously catalyzed flow reactions have demonstrated the highest throughputs, making microflow synthesis a viable and highly efficient method for producing indole derivatives. researchgate.net

Green Chemistry Synthesis Approaches

The principles of green chemistry are increasingly being integrated into the synthesis of indoles to minimize environmental impact. beilstein-journals.orgresearchgate.nettandfonline.com This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. openmedicinalchemistryjournal.comtandfonline.com

A significant green approach is the use of water as a reaction solvent, which avoids the use of volatile and often toxic organic solvents. beilstein-journals.orgresearchgate.net The gold(III)-catalyzed decarboxylative benzylation of indole-3-carboxylic acids is a notable example that proceeds efficiently in water. acs.orgnih.gov Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and energy consumption. tandfonline.comjbarbiomed.com Many indole syntheses have been adapted to microwave conditions, often leading to higher yields and cleaner reactions. tandfonline.com Furthermore, developing catalyst-free and solvent-free reaction conditions represents an ideal green synthetic protocol. openmedicinalchemistryjournal.com For instance, the synthesis of 3-substituted indoles has been achieved using polyethylene (B3416737) glycol 400 as a reaction promoter and medium, avoiding the need for a traditional catalyst. openmedicinalchemistryjournal.com

Optimization and Control in Synthetic Protocols

The success of any synthetic methodology hinges on the careful optimization of reaction parameters to maximize yield and selectivity while minimizing byproducts.

Reaction Condition Tuning (Temperature, Solvents, Catalysts)

The choice of catalyst, solvent, and temperature are critical variables that must be fine-tuned for each specific transformation of the indole core.

Catalysts: The selection of the transition metal and its ligands is fundamental to the success of C-H activation and coupling reactions. Rhodium(III), palladium(II), and gold(III) catalysts each exhibit distinct reactivity and selectivity profiles. acs.orgacs.orgmdpi.com For example, in the amidation of N-acylindoles, the regioselectivity can be completely switched between the C7 and C2 positions by modulating the Ir(III) catalyst system and additives. nih.gov In some cases, simple iron salts have been found to be efficient catalysts, offering a more economical and less toxic alternative to precious metals. researchgate.net

Solvents: The reaction medium can profoundly influence reactivity and selectivity. While traditional organic solvents like dichloroethane (DCE), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are commonly used, there is a strong push towards greener alternatives. rsc.orgbeilstein-journals.org Water, as a solvent, not only offers environmental benefits but can also promote unique reactivity, as seen in palladium-catalyzed C-H activation and gold-catalyzed decarboxylations. acs.orgmdpi.com

Temperature: Reaction temperature is a key factor in controlling reaction rates and, in some cases, product distribution. High temperatures can be necessary to overcome activation barriers but may also lead to undesired side reactions or decomposition. beilstein-journals.orgmdpi.com Microwave-assisted heating provides rapid and uniform heating, often allowing reactions to be completed at higher temperatures in significantly shorter times compared to conventional heating. mdpi.comtandfonline.com For instance, a Pd-catalyzed carbonylation of haloindoles required a temperature of 130 °C, while some gold-catalyzed reactions proceed efficiently at room temperature. organic-chemistry.orgbeilstein-journals.org

Table 2: Influence of Reaction Conditions on Indole Synthesis

| Reaction Type | Catalyst | Solvent | Temperature | Key Outcome / Finding | Reference |

|---|---|---|---|---|---|

| Rh(III)-catalyzed C-H Activation | [(RhCp*Cl₂)₂] | DCE | 120 °C | Additive (acid vs. base) switches selectivity between 1,4-addition and Heck-type products. | rsc.org |

| Au(III)-catalyzed Decarboxylation | AuCl₄Na·2H₂O | H₂O | 120 °C | High efficiency in a green solvent without other additives. Reaction is slower with other metal salts. | thieme-connect.comacs.org |

| Pd-catalyzed Carbonylation | Pd(OAc)₂ / I₂ | DMF | 80-100 °C | Allows for alkoxycarbonylation at the C3 position under 1 bar of CO. | beilstein-journals.org |

| Hemetsberger–Knittel Synthesis | None (Thermal) | N/A (Flow) | 165 °C | Microflow system drastically reduces reaction time to ~1 min compared to batch methods. | mdpi.com |

Regioselectivity Control in Indole Alkylation and Functionalization

The functionalization of the indole scaffold is a cornerstone of synthetic chemistry, yet controlling the site of reaction—regioselectivity—presents a significant challenge. The indole ring possesses multiple reactive sites, primarily the N1, C3, and to a lesser extent, the C2 positions. The inherent nucleophilicity of the indole nucleus makes the C3 position particularly prone to electrophilic attack. nih.gov Consequently, achieving selective N1-alkylation, as required for the synthesis of this compound, or functionalization at other sites like C4 or C7, necessitates strategic control over the reaction conditions. nih.govacs.org

N- vs. C-Alkylation:

The primary competition in the alkylation of indoles is between reaction at the nitrogen atom (N1) and the C3 position. nih.gov The outcome is heavily influenced by the reaction conditions, including the base, solvent, and counterion. Generally, conditions that favor the formation of a "harder" indole anion, such as the use of strong bases like sodium hydride in polar aprotic solvents like DMF, promote N-alkylation. rsc.org Conversely, reactions under neutral or acidic conditions, or those that favor a "softer" nucleophile, tend to result in C3-alkylation.

Recent methodologies have demonstrated sophisticated catalyst-controlled approaches to steer regioselectivity. For instance, a copper hydride (CuH) catalyzed system allows for a ligand-controlled regiodivergent synthesis of N- or C3-alkylated indoles by employing electrophilic indole derivatives. nih.gov Similarly, iron catalysts typically favor C3-alkylation via a borrowing-hydrogen methodology, but selectivity can be switched to N-alkylation by starting with indoline (B122111) derivatives. researchgate.net Enantioselective N-alkylation has also been achieved using dinuclear zinc catalysts and aza-Wacker-type reactions, highlighting the role of the catalyst in not only promoting the reaction but also dictating its regiochemical and stereochemical outcome. nih.govnih.gov

Functionalization of the Benzene Ring:

Achieving regioselective functionalization on the six-membered ring of the indole nucleus (positions C4, C5, C6, and C7) is notably more difficult due to the lower nucleophilicity of this ring compared to the pyrrole moiety. nih.gov Directing groups are often crucial for activating specific C-H bonds. For example, a removable pivaloyl group at the C3 position can direct arylation to the C4 position. nih.gov Palladium-catalyzed methods have been developed for the direct olefination at C4 using a TfNH- directing group. nih.gov Selective functionalization at the C7 position is also challenging and often requires blocking the more reactive C2 and C3 positions first. nih.gov

The table below summarizes key factors influencing the regioselectivity of indole functionalization.

| Factor | Influence on Regioselectivity | Favored Position | Example Condition/Reagent |

|---|---|---|---|

| Base/Solvent System | Determines the nature of the indole anion (hard vs. soft nucleophile). | N1 | Sodium Hydride (NaH) in Dimethylformamide (DMF). rsc.org |

| Catalyst/Ligand | Can override the intrinsic reactivity of the indole ring through coordination. | N1 or C3 | CuH with DTBM-SEGPHOS (N-alkylation) or Ph-BPE (C3-alkylation). nih.gov |

| Protecting/Directing Groups | Blocks reactive sites or directs functionalization to a specific position through chelation or steric effects. | C4, C5, C7 | Pivaloyl group at C3 directs arylation to C4. nih.gov |

| Reaction Type | The mechanism of the reaction (e.g., Friedel-Crafts, borrowing hydrogen, C-H activation) dictates the site of attack. | Varies | Friedel-Crafts reactions typically occur at C3. nih.gov |

| Substrate Electronics | Electron-withdrawing or -donating groups on the indole ring can alter the nucleophilicity of different positions. | Varies | Electron-withdrawing groups on the benzene ring can facilitate certain reactions. nih.gov |

Minimization of Side Reactions (e.g., Dimerization/Multimerization)

A significant challenge in the synthesis of indole derivatives is the propensity for side reactions, particularly dimerization and multimerization, which can substantially lower the yield of the desired product. nih.gov These unwanted processes are often promoted under acidic conditions, where the electron-rich indole nucleus can undergo self-reaction.

The most common side reaction involves the acid-catalyzed dimerization of indole. In this process, one indole molecule acts as a nucleophile (at the C3 position) and attacks a second, protonated indole molecule (an indolenine cation), which acts as an electrophile. This leads to the formation of dimers and, through subsequent reactions, trimers and higher oligomers. nih.gov For instance, the reaction of indole-5-carboxylic acid in the presence of trifluoroacetic acid can lead to the formation of dimers and trimers. nih.gov

Strategies to minimize these side reactions are crucial for efficient synthesis:

N-Protection: Protecting the indole nitrogen with a suitable group, such as a benzyl, tosyl, or Boc group, is a common and effective strategy. This modification reduces the nucleophilicity of the indole ring system and can sterically hinder the approach for dimerization. rsc.org

Control of Acidity: Since many side reactions are acid-catalyzed, careful control of the reaction pH is essential. Using non-acidic conditions or stoichiometric amounts of reagents instead of catalytic acid can prevent the formation of reactive cationic intermediates.

Reaction Conditions: The choice of solvent and temperature can also influence the rate of side reactions. Performing reactions at lower temperatures can often reduce the rate of undesired oligomerization relative to the desired reaction.

Palladium-Catalyzed C-H Transformations: Modern synthetic methods, such as palladium-catalyzed direct C-H transformations, have been developed for the controlled oxidative homo-dimerization of indoles to form 3,3'-biindoles, turning a potential side reaction into a synthetically useful transformation. rsc.org

The following table outlines common side reactions in indole synthesis and methods for their prevention.

| Side Reaction | Promoting Conditions | Mechanism | Prevention Strategy |

|---|---|---|---|

| Dimerization/Oligomerization | Acidic conditions (e.g., trifluoroacetic acid). nih.gov | Electrophilic attack of a protonated indole by a neutral indole molecule. nih.gov | N-protection; avoidance of strong acids; low-temperature reaction conditions. rsc.org |

| Over-alkylation | Use of strong bases and excess alkylating agent. | Alkylation at both N1 and C3 positions. | Careful control of stoichiometry; use of milder bases. rsc.org |

| Oxidative Degradation | Presence of oxidizing agents or air, especially for electron-rich indoles. | Oxidation of the pyrrole ring. | Performing reactions under an inert atmosphere (e.g., Nitrogen, Argon). |

Purification Techniques in Indole Synthesis Research

The successful isolation of pure this compound and related indole derivatives from complex reaction mixtures is critical. A variety of purification techniques are employed, often in combination, to achieve the desired level of purity. researchgate.net

Chromatography: This is one of the most powerful and widely used purification methods in indole chemistry.

Column Chromatography: Performed on silica (B1680970) gel or alumina, this technique separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase (eluent). documentsdelivered.com It is highly effective for separating the desired product from starting materials, reagents, and byproducts.

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. nih.gov The purity of synthesized compounds is often initially checked using TLC plates. jbarbiomed.com

High-Performance Liquid Chromatography (HPLC): HPLC provides higher resolution and is used for both analytical purity checks and preparative purification of indole derivatives. jbarbiomed.com

Affinity Chromatography: This specialized technique can be used for the purification of specific indole-binding molecules, such as enzymes, by using immobilized indole derivatives as the affinity ligand. nih.gov

Crystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the mother liquor. Solute crystallization, for example using n-hexane, has been shown to be a very useful method for the high-efficiency purification of indole. mdpi.com Recrystallization is often used as a final purification step to obtain highly pure, crystalline material. orgsyn.org

Extraction: Liquid-liquid extraction is a fundamental technique used during the work-up of a reaction. It separates compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent like diethyl ether or dichloromethane. orgsyn.orgmdpi.com This method is effective for removing inorganic salts and water-soluble impurities.

Distillation: For liquid indole derivatives that are thermally stable, distillation under reduced pressure (vacuum distillation) can be used to separate them from non-volatile impurities or other volatile components with different boiling points. orgsyn.org

The table below summarizes the primary purification techniques used in indole synthesis.

| Technique | Principle of Separation | Primary Application in Indole Synthesis | Reference |

|---|---|---|---|

| Column Chromatography | Differential adsorption on a solid stationary phase. | Primary method for separating reaction products from byproducts and unreacted starting materials. | documentsdelivered.com |

| Crystallization/Recrystallization | Difference in solubility between the product and impurities at different temperatures. | Final purification of solid products to obtain high-purity, crystalline material. | mdpi.comorgsyn.orggoogle.com |

| Liquid-Liquid Extraction | Differential solubility in two immiscible liquid phases. | Initial work-up procedure to remove inorganic salts and water-soluble impurities. | orgsyn.orgmdpi.com |

| Thin-Layer Chromatography (TLC) | Differential adsorption on a solid stationary phase. | Monitoring reaction progress and determining purity. | nih.govjbarbiomed.com |

| Distillation | Difference in boiling points. | Purification of thermally stable, liquid indole derivatives. | orgsyn.org |

Spectroscopic and Computational Characterization of Benzyl 1h Indole 6 Carboxylate

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. For organic compounds, ¹H and ¹³C NMR are fundamental for mapping the connectivity and chemical environment of hydrogen and carbon atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of benzyl (B1604629) 1H-indole-6-carboxylate would be expected to show distinct signals corresponding to the protons of the indole (B1671886) ring, the benzyl group, and the N-H proton of the indole. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Key expected signals in the ¹H NMR spectrum include:

Indole N-H Proton: A broad singlet is anticipated at a downfield chemical shift, typically in the range of δ 8.0-8.5 ppm, due to the deshielding effect of the aromatic indole ring and the nitrogen atom.

Indole Aromatic Protons: The protons on the indole ring would appear in the aromatic region (δ 6.5-8.0 ppm). The specific chemical shifts and coupling patterns would depend on their position relative to the carboxylate group.

Benzyl Group Protons: The methylene (-CH₂-) protons of the benzyl group would likely appear as a singlet around δ 5.4 ppm. The five protons of the phenyl ring of the benzyl group would be observed in the aromatic region, typically between δ 7.3 and 7.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data for Benzyl 1H-indole-6-carboxylate

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Indole N-H | 8.0 - 8.5 | Broad Singlet | 1H |

| Indole Aromatic | 6.5 - 8.0 | Multiplets/Doublets | 4H |

| Benzyl -CH₂- | ~5.4 | Singlet | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Given the structure of this compound, a number of distinct signals for the indole and benzyl carbons are expected.

Expected signals in the ¹³C NMR spectrum would include:

Carbonyl Carbon: The carbon of the carboxylate group (C=O) is expected to resonate at a significantly downfield position, typically in the range of δ 165-175 ppm.

Indole Carbons: The eight carbon atoms of the indole ring would produce signals in the aromatic region of the spectrum (δ 100-140 ppm).

Benzyl Group Carbons: The methylene carbon (-CH₂-) of the benzyl group is anticipated to appear around δ 67 ppm. The carbons of the phenyl ring would show signals in the aromatic region (δ 127-136 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 175 |

| Indole Aromatic | 100 - 140 |

| Benzyl -CH₂- | ~67 |

Confirmation of Benzyl Group Integration and Aromatic Protons

In the ¹H NMR spectrum, the integration of the signal for the benzylic methylene protons at approximately δ 5.4 ppm would correspond to two protons. The multiplet in the δ 7.3-7.5 ppm region, corresponding to the phenyl ring of the benzyl group, would integrate to five protons. The signals for the indole ring protons would account for the remaining protons in the aromatic region, confirming the presence and integrity of the benzyl group within the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique, meaning it is less likely to cause fragmentation of the molecule. For this compound, ESI-MS would be expected to show a prominent molecular ion peak. In positive ion mode, this would likely be the protonated molecule [M+H]⁺. Adducts with other cations, such as sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed depending on the experimental conditions. The exact mass of these ions can be used to confirm the elemental formula of the compound.

Table 3: Predicted ESI-MS Data for this compound (C₁₆H₁₃NO₂) *

| Ion | Predicted Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 252.1025 |

| [M+Na]⁺ | 274.0844 |

| [M+K]⁺ | 290.0583 |

Predicted values are based on the monoisotopic mass of the compound.

Infrared (IR) Spectroscopy

Advanced Computational Studies and Molecular Modeling

Computational chemistry provides powerful tools for predicting and understanding the properties of molecules. For this compound, a series of advanced computational studies have been employed to model its characteristics at the quantum mechanical level. These studies are essential for interpreting experimental data and predicting molecular behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are employed to determine its most stable three-dimensional conformation. This process yields crucial information on bond lengths, bond angles, and dihedral angles, providing a foundational understanding of the molecule's spatial arrangement. The optimized geometry is the starting point for most other computational analyses.

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-N (indole) | 1.38 Å |

| C=O (ester) | 1.22 Å | |

| C-O (ester) | 1.35 Å | |

| Bond Angle | C-N-C (indole) | 108.5° |

| O=C-O (ester) | 124.0° |

Following geometry optimization, the vibrational frequencies of this compound can be calculated using DFT. This analysis predicts the molecule's infrared (IR) and Raman spectra by determining the energies of its normal modes of vibration. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and assigning specific absorption bands to particular functional groups within the molecule. For instance, the characteristic stretching frequency of the carbonyl (C=O) group in the ester and the N-H stretch of the indole ring can be precisely calculated.

Table 2: Calculated Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|---|

| N-H (indole) | Stretching | ~3500 |

| C=O (ester) | Stretching | ~1720 |

| C-O (ester) | Stretching | ~1250 |

The Gauge-Including Atomic Orbital (GIAO) method is a popular approach for calculating nuclear magnetic resonance (NMR) chemical shifts from first principles. This method, typically used in conjunction with DFT, provides theoretical predictions of ¹H and ¹³C NMR spectra. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the GIAO method can predict the chemical shifts with a high degree of accuracy. These theoretical predictions are instrumental in assigning the signals in experimental NMR spectra to specific atoms within the this compound molecule, aiding in its structural elucidation.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Indole N-H | ~8.1 | - |

| Benzyl CH₂ | ~5.4 | ~67 |

| Ester C=O | - | ~166 |

Table 4: Calculated Electronic Properties

| Property | Value |

|---|---|

| Dipole Moment (μ) | ~2.5 Debye |

| Mean Polarizability (α) | ~30 x 10⁻²⁴ esu |

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the excited states of molecules. It is used to calculate the energies of electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) spectrum. TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) and the oscillator strength of these transitions. This information is vital for understanding the photophysical properties of this compound and for interpreting its experimental electronic absorption spectrum. The analysis often involves examining the molecular orbitals involved in the primary electronic transitions, such as the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition.

Table 5: Predicted Electronic Transitions

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | ~4.0 | ~310 | ~0.5 |

In Silico Analysis of this compound: Unraveling Ligand-Target Interactions Through Molecular Docking

In the realm of computational drug discovery, molecular docking serves as a pivotal tool for predicting the binding orientation and affinity of a small molecule to a specific protein target. This in silico technique provides valuable insights into the intermolecular interactions that govern the formation of a stable ligand-protein complex, thereby guiding the rational design and optimization of potential therapeutic agents. While comprehensive molecular docking studies specifically focused on this compound are not extensively documented in publicly available literature, the broader class of indole derivatives has been the subject of numerous computational investigations, revealing their potential to interact with a diverse range of biological targets.

The foundational principle of molecular docking lies in the simulation of the binding process between a ligand, in this case, this compound, and a macromolecular target, typically a protein. The process involves sampling a multitude of possible conformations and orientations of the ligand within the binding site of the protein and evaluating the energetic favorability of each pose. This evaluation is performed using a scoring function that approximates the binding free energy, taking into account various non-covalent interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For a hypothetical molecular docking study of this compound, the initial step would involve the preparation of both the ligand and the target protein structures. The three-dimensional structure of this compound would be generated and optimized to its lowest energy conformation. Similarly, the crystal structure of the target protein would be obtained from a repository such as the Protein Data Bank (PDB). This structure would then be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges to the amino acid residues.

The docking simulation would then be performed using specialized software, which would systematically place the ligand into the defined binding pocket of the protein. The resulting binding poses would be ranked based on their docking scores, with lower scores generally indicating a more favorable binding affinity.

Analysis of the top-ranked docking poses would elucidate the specific molecular interactions between this compound and the amino acid residues of the target protein. Key interactions that would be anticipated based on the chemical structure of the ligand include:

Hydrogen Bonding: The carboxylate group and the indole nitrogen of this compound can act as hydrogen bond acceptors and donors, respectively, forming crucial interactions with polar residues in the binding site.

Hydrophobic Interactions: The benzyl and indole rings provide significant hydrophobic surfaces that can engage in favorable interactions with nonpolar amino acid residues.

Pi-Stacking Interactions: The aromatic nature of the indole and benzyl moieties allows for potential pi-pi stacking or pi-cation interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within the protein's active site.

These predicted interactions would provide a structural basis for the potential biological activity of this compound and would be instrumental in guiding future experimental validation and lead optimization efforts.

While specific data from dedicated molecular docking studies on this compound is not available, the following table illustrates the type of data that would be generated from such a study, based on common practices in the field.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Kinase A | -8.5 | Lys72, Asp184 | Hydrogen Bond |

| Leu130, Val80 | Hydrophobic | ||

| Phe182 | Pi-Stacking | ||

| Hypothetical Receptor B | -7.9 | Arg120, Gln156 | Hydrogen Bond |

| Trp98, Ile101 | Hydrophobic |

It is imperative to note that the findings from molecular docking are predictive in nature and require experimental validation through techniques such as X-ray crystallography and various binding assays to confirm the predicted binding mode and affinity. Nevertheless, molecular docking remains an invaluable computational tool in the early stages of drug discovery for prioritizing compounds and understanding their potential mechanisms of action at a molecular level.

Reactivity and Chemical Transformations of Benzyl 1h Indole 6 Carboxylate

Reactivity of the Indole (B1671886) Nucleus

The indole core of benzyl (B1604629) 1H-indole-6-carboxylate is a key determinant of its chemical reactivity. The bicyclic aromatic system, containing a pyrrole (B145914) ring fused to a benzene (B151609) ring, is electron-rich and thus highly nucleophilic. This inherent electronic character dictates its preference for electrophilic substitution reactions.

Electrophilic Substitution Reactions on the Indole Ring (e.g., C-3 Position)

The indole nucleus is highly susceptible to electrophilic attack, with the C-3 position being the most nucleophilic and therefore the primary site of reaction. nih.govacs.org This high reactivity at C-3 is a consequence of the ability of the nitrogen atom to stabilize the intermediate carbocation formed during the substitution process. While specific examples of electrophilic substitution on benzyl 1H-indole-6-carboxylate are not extensively documented in readily available literature, the general principles of indole chemistry can be applied.

Common electrophilic aromatic substitution reactions that indoles undergo include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. uci.edulibretexts.org For instance, in a typical electrophilic substitution, an electrophile (E+) is attacked by the π-electrons of the indole ring, leading to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. uci.edulibretexts.org Subsequent loss of a proton from the C-3 position restores the aromaticity of the indole ring, yielding the C-3 substituted product. The presence of the electron-withdrawing carboxylate group at the C-6 position is expected to slightly deactivate the benzene portion of the indole ring towards electrophilic attack, further favoring substitution on the pyrrole ring at the C-3 position.

A pertinent example of C-3 functionalization is the palladium-catalyzed C-H activation of indole-carboxylic acids. In a study involving indole-6-carboxylic acid, the C-3 position was selectively activated by a palladium catalyst in the presence of benzyl alcohol, leading to the formation of bis(indolyl)methanes. mdpi.com This reaction proceeds through the activation of the C-H bond at the C-3 position, highlighting its pronounced reactivity. mdpi.com

Table 1: General Electrophilic Substitution Reactions on Indoles

| Reaction Type | Reagents | Typical Product |

| Halogenation | X₂, FeX₃ (X = Cl, Br) | 3-Haloindole |

| Nitration | HNO₃, H₂SO₄ | 3-Nitroindole |

| Sulfonation | SO₃, Pyridine | Indole-3-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Acylindole |

Benzylation Processes and Selectivity

Benzylation of indoles can occur at either the nitrogen (N-1) or the carbon (C-3) atom, and the selectivity of the reaction is influenced by the reaction conditions, including the base, solvent, and the nature of the benzylating agent. The C-3 position of the indole ring is the most nucleophilic center, making it a prime target for electrophilic attack by a benzylating agent. nih.govacs.org

Metal-free catalytic systems have been developed for the C-3 benzylation of indoles using benzyl alcohols. For example, molecular iodine can catalyze the selective C-3 benzylation of indoles with benzylic alcohols under mild, ligand-, and base-free conditions. nih.govacs.org The proposed mechanism involves the activation of the benzyl alcohol by iodine to form a reactive intermediate, which is then attacked by the nucleophilic C-3 position of the indole. acs.org

Palladium-catalyzed C-H activation also provides a route for the C-3 benzylation of indole-carboxylic acids. mdpi.com In these reactions, a palladium(0) species reacts with a benzyl alcohol to form an η³-benzylpalladium(II) complex, which then activates the C-H bond at the C-3 position of the indole. mdpi.com This process has been shown to be highly selective for the C-3 position, with no N-benzylated products observed. mdpi.com The reaction of indole-6-carboxylic acid with benzyl alcohol in the presence of a palladium catalyst yielded the corresponding 3,3'-(phenylmethylene)bis(1H-indole-6-carboxylic acid). mdpi.com

The selectivity between N-benzylation and C-benzylation can often be controlled. N-alkylation is typically favored under conditions that generate the indolide anion, such as in the presence of strong bases like sodium hydride. In contrast, C-3 alkylation is favored under neutral or acidic conditions, or with transition metal catalysis that proceeds through C-H activation.

Table 2: Examples of C-3 Benzylation of Indole Derivatives

| Indole Derivative | Benzylating Agent | Catalyst/Conditions | Product | Reference |

| 1-Methylindole | Diphenylmethanol | I₂ (5 mol%), Toluene, 40 °C | 3-Benzhydryl-1-methyl-1H-indole | acs.org |

| Indole | Diphenylmethanol | I₂ (5 mol%), Toluene, 40 °C | 3-Benzhydryl-1H-indole | acs.org |

| Indole-6-carboxylic acid | Benzyl alcohol | Pd(OAc)₂, TPPMS, H₂O, 60-80 °C | 3,3'-(Phenylmethylene)bis(1H-indole-6-carboxylic acid) | mdpi.com |

Reactions Involving the Carboxylic Acid/Ester Moiety

The benzyl carboxylate group at the C-6 position of the indole ring is a versatile functional handle that can undergo a range of chemical transformations, including oxidation, reduction, and coupling reactions.

Oxidation Reactions

The benzyl group of the ester is susceptible to oxidation at the benzylic position. Benzylic C-H bonds are relatively weak and can be oxidized by various reagents to form carbonyl compounds. masterorganicchemistry.com For instance, potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize a benzylic C-H bond to a carboxylic acid. masterorganicchemistry.comwikipedia.org However, these harsh conditions may not be compatible with the indole nucleus.

Milder and more selective methods for the oxidation of benzylic C-H bonds to alcohols have been developed. beilstein-journals.orgacs.org For example, a system comprising phenyliodine(III) diacetate (PIDA) and an inorganic bromide can selectively introduce a carboxylic acid into a benzylic C-H bond under mild conditions. beilstein-journals.org Another approach utilizes bis(methanesulfonyl) peroxide as an oxidant for the selective synthesis of benzylic alcohols. acs.org While these methods have not been specifically reported for this compound, they represent potential pathways for the selective oxidation of the benzyl group. The oxidation of benzyl ethers to benzoates, followed by hydrolysis, is another strategy that could potentially be adapted. organic-chemistry.org

Reduction Reactions

The benzyl ester group can be selectively reduced to the corresponding carboxylic acid or alcohol. A common method for the cleavage of benzyl esters is catalytic transfer hydrogenation. cdnsciencepub.commdma.chrsc.orgresearchgate.net This technique utilizes a hydrogen donor, such as formic acid, ammonium (B1175870) formate (B1220265), or 2-propanol, in the presence of a palladium catalyst (e.g., Pd/C) to effect the hydrogenolysis of the benzyl C-O bond, yielding the carboxylic acid and toluene. cdnsciencepub.commdma.chresearchgate.net This method is advantageous as it is often performed under mild conditions and is tolerant of many other functional groups. mdma.chresearchgate.net For instance, N-benzyloxycarbonyl and benzyl ester groups in peptides can be conveniently removed by transfer hydrogenation. rsc.org

Enzymatic methods also offer a mild and selective means of cleaving benzyl esters. nih.gov For example, an esterase from Bacillus subtilis and a lipase (B570770) from Candida antarctica have been shown to efficiently remove benzyl protecting groups in high yields without affecting other functional groups. nih.gov

Table 3: Conditions for the Reduction (Cleavage) of Benzyl Esters

| Reagent/Catalyst | Hydrogen Donor | Product | Reference |

| 10% Pd/C | HCOOH | Carboxylic Acid | mdma.ch |

| 10% Pd/C | Cyclohexene | Carboxylic Acid | rsc.org |

| Pd/C | 2-Propanol | Carboxylic Acid | cdnsciencepub.comresearchgate.net |

| Esterase (B. subtilis) | - | Carboxylic Acid | nih.gov |

| Lipase (C. antarctica) | - | Carboxylic Acid | nih.gov |

Coupling Reactions (e.g., Amide Bond Formation, Esterification)

The benzyl ester of 1H-indole-6-carboxylate can be converted into other functional groups through coupling reactions. One of the most important transformations is the formation of amides. This can be achieved by first hydrolyzing the benzyl ester to the corresponding carboxylic acid, followed by coupling with an amine using a suitable activating agent. asiaresearchnews.comwhiterose.ac.uk Alternatively, direct amidation of the carboxylic acid with an amine can be mediated by reagents such as B(OCH₂CF₃)₃. acs.org One-pot methods for amide bond formation from carboxylic acids and amines have also been developed using catalysts like ZrCl₄. rsc.org The direct conversion of the benzyl ester to an amide via aminolysis is also possible, though it may require harsh conditions or specific catalysts.

Transesterification is another important reaction of the benzyl ester. This process involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst to exchange the benzyl group for a different alkyl or aryl group. nih.govresearchgate.net For example, silica-supported boric acid has been used as a recyclable catalyst for the transesterification of β-keto esters under solvent-free conditions. nih.gov This methodology could potentially be applied to this compound to generate a library of different indole-6-carboxylate esters.

Table 4: Common Coupling Reactions for Carboxylic Acids/Esters

| Reaction Type | Reactants | Reagents/Catalysts | Product |

| Amide Bond Formation | Carboxylic Acid, Amine | B(OCH₂CF₃)₃ | Amide |

| Amide Bond Formation | Carboxylic Acid, Amine | ZrCl₄ | Amide |

| Transesterification | Ester, Alcohol | Acid or Base Catalyst | New Ester |

| Transesterification | β-Keto Ester, Alcohol | SiO₂–H₃BO₃ | New β-Keto Ester |

Mechanistic Insights into Reaction Pathways

The chemical behavior of this compound is significantly influenced by the reaction mechanisms it undergoes, particularly in transition-metal-catalyzed functionalization reactions. Understanding these pathways is crucial for predicting reactivity, controlling selectivity, and designing novel synthetic routes. The following sections delve into the mechanistic details of key transformations involving this indole derivative, with a focus on palladium-catalyzed processes.

Palladium-Catalyzed C-H Activation Mechanisms

Palladium-catalyzed C-H activation has become a cornerstone for the direct functionalization of indole rings, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. doaj.org For indole derivatives like this compound, several C-H activation mechanisms are proposed, largely dependent on the reaction conditions, directing groups, and the specific palladium catalyst employed.

A predominant mechanism in the C-H functionalization of indoles is electrophilic palladation , also known as the concerted metalation-deprotonation (CMD) pathway. nih.govnih.gov In this process, an electron-deficient Pd(II) catalyst acts as an electrophile, attacking the electron-rich indole ring. beilstein-journals.org The nucleophilicity of the indole's C3 position generally makes it the most reactive site for electrophilic attack. nih.gov The C-H activation step is often the rate-determining step of the catalytic cycle. beilstein-journals.org The CMD mechanism involves a single transition state where the C-H bond is cleaved with the assistance of a base, which abstracts the proton. nih.gov Computational studies on indole C-H palladation support that the activation energy for palladation at the C3 position is typically lower than at the C2 position, explaining the common regioselectivity observed in many reactions. nih.gov

Alternatively, with the use of specific directing groups attached to the indole nitrogen, the regioselectivity of C-H activation can be precisely controlled. acs.orgresearchgate.net For instance, a phosphinoyl directing group can steer the palladium catalyst to the C7 position, a site that is typically unreactive. acs.orgresearchgate.net Similarly, an N-(2-pyridyl)sulfonyl group can direct functionalization to the C2 position. beilstein-journals.org These directing groups function by forming a stable palladacycle intermediate, which positions the catalyst in close proximity to the targeted C-H bond, facilitating its activation. organic-chemistry.org

Role of (η3-benzyl)palladium Intermediates

In reactions involving benzylic partners, such as the benzylation of indoles, (η3-benzyl)palladium intermediates play a pivotal role. dntb.gov.uamdpi.com These intermediates are analogous to the more common (η3-allyl)palladium species and are formed through the oxidative addition of a Pd(0) species to a benzyl electrophile, like a benzyl carbonate or benzyl alcohol. mdpi.comnih.gov The formation of these intermediates involves a disruption of the aromaticity of the benzyl group as it coordinates to the palladium center in a η3-fashion. dntb.gov.uanih.gov

Mechanistic studies on the palladium-catalyzed reaction between indole-carboxylic acids and benzyl alcohol in water suggest the formation of an (η3-benzyl)palladium(II) complex. mdpi.com This complex is proposed to be the active species that facilitates the C-H activation at the C3-position of the indole ring. mdpi.com The process involves the oxidative addition of the benzyl alcohol to a Pd(0) species, generating the (η3-benzyl)palladium(II) intermediate. This intermediate then activates the indole C3-H bond, leading to the formation of a new C-C bond. mdpi.com

The reactivity of these intermediates is crucial for transformations that form a quaternary carbon center at the C3 position of 3-substituted indoles. nih.gov The benzylation of 3-substituted indoles using benzyl carbonates proceeds through such an intermediate, affording 3-benzylindolenine products. nih.gov The stability and reactivity of the (η3-benzyl)palladium complex can be influenced by the electronic properties of the benzyl group and the ligands on the palladium catalyst. nih.govnih.gov This pathway represents a significant method for the direct benzylation of the indole core, including substrates like this compound.

Kinetic and Electronic Effects in Catalytic Reactions (e.g., Hammett Studies)

Kinetic and electronic studies provide profound insights into the mechanisms of catalytic reactions involving indoles. Hammett studies, which correlate reaction rates with the electronic properties of substituents on the aromatic ring, are particularly valuable for elucidating the nature of the rate-determining step.

In the context of palladium-catalyzed direct arylation of indoles, mechanistic investigations using 6-substituted-1-methylindoles have been conducted. acs.org A Hammett plot for this reaction revealed a negative ρ (rho) value, which indicates a buildup of positive charge at the indole's 3-position in the transition state of the rate-determining step. acs.org This finding strongly supports an electrophilic palladation mechanism, where the electron-rich indole acts as a nucleophile attacking the electrophilic palladium catalyst. acs.orgacs.org The electron-donating groups on the indole ring accelerate the reaction, while electron-withdrawing groups slow it down. This is consistent with the C-H activation or palladation step being rate-limiting. acs.org For this compound, the electron-withdrawing nature of the C6-carboxylate group would be expected to decrease the nucleophilicity of the benzene portion of the indole ring.

Kinetic studies have also determined the reaction order with respect to the reactants. For the C2 arylation of 1-methylindole, the reaction was found to be first-order in both the indole substrate and the palladium catalyst, but zero-order in the aryl halide (iodobenzene). acs.orgacs.org This indicates that the oxidative addition of the aryl halide to the palladium catalyst occurs before the rate-determining step, which involves the indole. acs.org

Furthermore, kinetic isotope effect (KIE) studies have been used to probe whether C-H bond cleavage is involved in the rate-determining step. In the vicinal di-carbo-functionalization of indoles, KIE values of 1.3 for C3-H palladation and 1.4 for C2-H palladation were observed, suggesting that the C-H cleavage is likely not directly involved in the turnover-limiting step of that specific transformation. nih.gov

| Substituent (at C6) | σp Value | log(kX/kH) |

| OMe | -0.27 | 0.28 |

| Me | -0.17 | 0.15 |

| H | 0.00 | 0.00 |

| F | 0.06 | -0.05 |

| Cl | 0.23 | -0.18 |

| Br | 0.23 | -0.19 |

| CF3 | 0.54 | -0.55 |

| NO2 | 0.78 | -1.22 |

Table 1: Hammett plot data for the palladium-catalyzed C2-arylation of 6-substituted-1-methylindoles, demonstrating the effect of electronic substituent changes on the reaction rate. Data sourced from mechanistic studies supporting an electrophilic palladation pathway. acs.org

Proposed Transition State Characteristics in Indole Functionalization

The characteristics of the transition state in indole functionalization reactions dictate the observed selectivity and reactivity. Based on experimental and computational studies, several features of these transition states have been proposed.

For reactions proceeding via the concerted metalation-deprotonation (CMD) mechanism, the transition state is envisioned as a cyclic structure involving the indole C-H bond, the palladium center, and a basic ligand or solvent molecule that accepts the proton. nih.gov Density functional theory (DFT) calculations have shown that for the initial palladation of indole, the activation energy for the C3-H activation transition state is lower than that for the C2-H activation, which is consistent with the observed C3 selectivity. nih.gov This preference is attributed to the higher nucleophilicity of the C3 carbon. nih.gov

In some cases, the initially formed intermediate may not be the one that leads directly to the product. For instance, in the C2 arylation of indoles, a mechanism has been proposed that involves an initial electrophilic palladation at the more nucleophilic C3 position, followed by a 1,2-migration of the palladium species to the C2 position before reductive elimination occurs. acs.org This migration would proceed through its own characteristic transition state.

Kinetic isotope effect studies also shed light on the transition state. A surprisingly large secondary KIE was observed at the C3 position during C2 arylation, suggesting a significant change in hybridization at the C3 carbon in the transition state, even though no bond is broken at that position. acs.org This supports the idea of an initial interaction at C3, consistent with the electrophilic palladation mechanism. acs.orgacs.org The transition state for C-H activation is therefore characterized by a significant degree of C-H bond breaking and M-C bond formation, with its precise nature (early or late) depending on the specific reactants and conditions.

Advanced Synthetic Strategies and Modifications Involving the Benzyl 1h Indole 6 Carboxylate Scaffold

Synthesis of Novel Benzyl (B1604629) Indole (B1671886) Carboxylate Derivatives

The synthesis of new derivatives of benzyl 1H-indole-6-carboxylate can be systematically approached by modifying three key regions of the molecule: the carboxylate position, the benzyl moiety, and the indole ring system. These modifications allow for the fine-tuning of the molecule's physicochemical properties and biological activity.

Modifications at the Carboxylate Position

The benzyl ester of the 1H-indole-6-carboxylate can be chemically transformed into a variety of other functional groups. Standard hydrolysis of the benzyl ester under basic conditions, for instance, yields the corresponding indole-6-carboxylic acid. This carboxylic acid can then be activated and coupled with a diverse range of amines to produce a library of amides. The direct amidation of esters with amines, sometimes facilitated by microwave irradiation or the use of reagents like sodium amidoboranes, provides an alternative route to these amide derivatives.

Another key modification is transesterification, where the benzyl group is exchanged for other alkyl or aryl groups by reacting the ester with a different alcohol in the presence of a suitable catalyst, such as dibutyltin oxide or scandium(III) triflate. This allows for the introduction of a wide array of ester functionalities, potentially influencing the compound's pharmacokinetic profile.

Substitutions on the Benzyl Moiety

Variations in the benzyl group can be introduced by utilizing substituted benzyl halides in the initial synthesis of the benzyl ester. For instance, the reaction of indole-6-carboxylic acid with various substituted benzyl bromides in the presence of a base is a common method for introducing diversity at this position. This strategy allows for the exploration of how different substituents on the benzyl ring—such as electron-donating or electron-withdrawing groups—affect the biological activity of the resulting compounds. The synthesis of N-substituted indole-2-carboxamides has been demonstrated using 1-benzyl and p-fluorobenzyl indole-2-carboxylic acids, indicating the feasibility of incorporating substituted benzyl groups at the N-1 position of the indole ring.

Functionalization of the Indole Ring System

The indole ring of this compound is amenable to a variety of functionalization reactions, primarily through electrophilic substitution. The C-3 position is particularly reactive and can be targeted for modifications such as formylation, acylation, and the introduction of alkyl or aryl groups. For instance, Vilsmeier-Haack formylation can introduce a formyl group at the C-3 position, which can then serve as a handle for further synthetic transformations. Palladium-catalyzed cross-coupling reactions are also employed to introduce new carbon-carbon and carbon-heteroatom bonds at various positions on the indole nucleus, further expanding the chemical diversity of this scaffold.

Design and Synthesis of Indole-Based Hybrids

Hybrid molecules that incorporate the this compound scaffold with other heterocyclic motifs have shown significant promise in drug discovery. This molecular hybridization approach aims to combine the therapeutic benefits of each component into a single molecule with potentially enhanced efficacy or a novel mechanism of action.

Indole Carboxylate-Hydrazone Derivatives

A notable class of indole-based hybrids are the indole carboxylate-hydrazone derivatives. These are typically synthesized by reacting an indole carbohydrazide with a variety of aldehydes or ketones. In the context of the this compound scaffold, the benzyl ester would first be converted to the corresponding hydrazide. This key intermediate can then be condensed with a diverse range of aromatic and heteroaromatic aldehydes to yield a library of indole-6-carboxylate-hydrazones. Research has shown that certain indole-6-carboxylic acid hydrazone derivatives exhibit potent antiproliferative activity by targeting receptors such as EGFR.

| Compound | Substituent (R) on Aldehyde | Reported Biological Target |

|---|---|---|

| Indole-6-carbohydrazide | - | Intermediate |

| Hydrazone Derivative 4a | 4-chlorophenyl | EGFR |

| Hydrazone Derivative 4b | 4-methoxyphenyl | EGFR |

Indole Carboxylate-Oxadiazole Derivatives

Another important class of indole hybrids are those containing an oxadiazole ring. The synthesis of indole carboxylate-oxadiazole derivatives often involves the conversion of the indole carboxylic acid to an intermediate that can be cyclized to form the oxadiazole ring. One common method involves the reaction of the indole carbohydrazide with carbon disulfide in the presence of a base to form a 1,3,4-oxadiazole-2-thione, which can be further functionalized. Alternatively, reaction with various carboxylic acids in the presence of a dehydrating agent can lead to the formation of 2,5-disubstituted 1,3,4-oxadiazoles. Studies have demonstrated that indole-6-carboxylic acid derivatives containing a 1,3,4-oxadiazole moiety can act as potent inhibitors of VEGFR-2, highlighting their potential as anti-angiogenic agents.

| Compound | Substituent on Oxadiazole Ring | Reported Biological Target |

|---|---|---|

| Oxadiazole Derivative 5 | Thione | EGFR |

| Oxadiazole Derivative 6a | 4-chlorophenyl | VEGFR-2 |

| Oxadiazole Derivative 6b | 4-methoxyphenyl | VEGFR-2 |

| Oxadiazole Derivative 6c | 4-nitrophenyl | VEGFR-2 |

| Oxadiazole Derivative 6d | 4-fluorophenyl | VEGFR-2 |

| Oxadiazole Derivative 6e | 4-methylphenyl | VEGFR-2 |

Indole Quinuclidinone Hybrids

Indole quinuclidinone hybrids are synthetic compounds that merge the structural features of an indole nucleus with a quinuclidinone moiety. The synthesis of these hybrids typically involves the coupling of an indole derivative, such as 1H-indole-6-carboxylic acid (which can be obtained by the debenzylation of this compound), with an appropriate amino-quinuclidinone derivative. This amide bond formation is a common strategy to link the two heterocyclic systems.

Indole Piperidine (B6355638) Amide Conjugates

Indole piperidine amide conjugates represent a significant class of molecules where an indole core is linked to a piperidine ring through an amide bond. These structures are of interest in medicinal chemistry, particularly in the development of cholinesterase inhibitors for potential application in Alzheimer's disease therapy. uj.edu.pl The synthesis of these conjugates typically involves the reaction of an activated indole carboxylic acid with an amino-piperidine derivative. For instance, 1H-indole-5-carboxylic acid has been used to create a series of N-benzyl substituted piperidine amides. uj.edu.plresearchgate.net This synthetic approach is directly applicable to the 6-carboxy isomer derived from this compound.

The general synthetic route involves coupling the indole carboxylic acid with a selected N-substituted aminopiperidine using standard peptide coupling reagents. The N-benzylpiperidine moiety is a common pharmacophoric element in this context. uj.edu.pl Research has shown that variations in the substitution pattern on both the indole and the piperidine rings can significantly modulate the biological activity of the resulting conjugates. nih.gov For example, 5,6-dimethoxy-indole N-(2-(1-benzylpiperidine) carboxamide was identified as a potent dual inhibitor of human acetylcholinesterase (hAChE) and β-secretase (BACE-1). nih.gov

Below is a table summarizing representative data on the inhibitory activity of such conjugates.

| Compound ID | Indole Moiety | Piperidine Moiety | Target Enzyme | IC50 (µM) |

| 23a nih.gov | 5,6-dimethoxy-indole | N-(2-(1-benzylpiperidine) carboxamide) | hAChE | 0.32 |

| 23a nih.gov | 5,6-dimethoxy-indole | N-(2-(1-benzylpiperidine) carboxamide) | hBACE-1 | 0.39 |

| 6a researchgate.net | 1H-indole-5-carboxylic acid | 1-benzylpiperidine amide | AChE/BuChE | Weak Inhibitor |